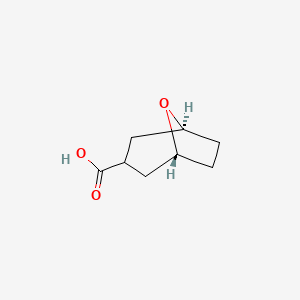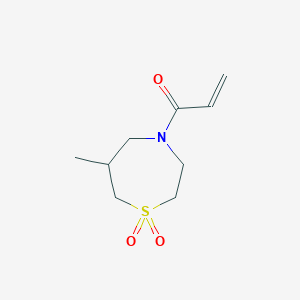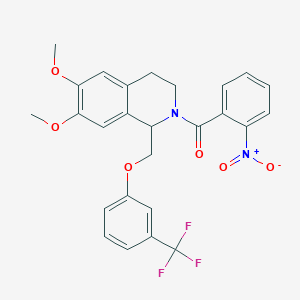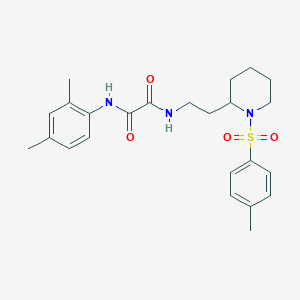![molecular formula C12H14ClF3N4O2 B2452747 Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate CAS No. 338794-86-8](/img/structure/B2452747.png)
Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been reviewed . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with a combination of carbon, hydrogen, nitrogen, oxygen, chlorine, and fluorine atoms. The InChI code for a similar compound, ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate, is 1S/C10H10ClF3N2O2/c1-2-18-8 (17)5-16-9-7 (11)3-6 (4-15-9)10 (12,13)14/h3-4H,2,5H2,1H3, (H,15,16) .Chemical Reactions Analysis
The mechanism of reactions involving this compound is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 253.61 . It is a clear liquid at room temperature . The InChI key for a similar compound, ethyl { [3-chloro-5- (trifluoromethyl)-2-pyridinyl]amino}acetate, is OYEGHBUYBPRZRE-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Molecular Structure Analysis
Ethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-3-iminopropanoate has been subject to various spectroscopic characterizations and molecular structure analyses. Studies have delved into the synthesis, molecular structure, and spectroscopic properties of related compounds, applying techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy. Quantum chemical calculations using DFT and B3LYP functional have also been utilized to evaluate the formation and properties of these compounds. These studies focus on understanding the molecular interactions, charge transfer, and electronic transitions within the molecules, contributing to a deeper comprehension of their structure and properties (Singh, Kumar, Tiwari, & Rawat, 2013).
Insecticidal Activity and DFT Study
Research on related compounds includes the synthesis and structural analysis of insecticidal agents. These studies involve characterizing the compounds through various spectroscopic methods and assessing their insecticidal activity. Additionally, DFT calculations have been conducted to understand the geometry and vibrational behavior of these compounds, providing insights into their structural parameters and potential applications (Shi, Zhu, & Song, 2008).
Electrochemical and Theoretical Studies
There's significant interest in the electrochemical properties and theoretical analysis of related compounds. Studies have utilized cyclic voltammetry and DFT/B3LYP calculations to understand the structure and electrochemical properties, focusing on how solvent polarity and ligand properties influence the electrochemical behavior and redox properties of these compounds (Araujo, Doherty, Konezny, Luca, Usyatinsky, Grade, Lobkovsky, Soloveichik, Crabtree, & Batista, 2012).
Molecular Dynamics and Reactivity Studies
The reactivity and molecular dynamics of related compounds in various solvents have been studied through molecular dynamics simulations. These studies investigate the reaction mechanisms, ionization reactions, and solvent effects, providing insights into the reactivity and potential applications of these compounds in different environments (Shim & Kim, 2008).
Herbicidal Activities and Synthesis of Derivatives
Research also explores the synthesis and herbicidal activities of novel derivatives. These studies involve synthesizing various derivatives and evaluating their herbicidal activities through tests, contributing to the development of new herbicides and understanding their efficacy (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
ethyl (3Z)-3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3N4O2/c1-3-22-10(21)5-9(17)19-20(2)11-8(13)4-7(6-18-11)12(14,15)16/h4,6H,3,5H2,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFKCLSGXWFMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NN(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/N(C)C1=C(C=C(C=N1)C(F)(F)F)Cl)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-[[2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2452672.png)
![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2452675.png)
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride](/img/no-structure.png)

![5-amino-N-(2-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2452680.png)



![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2452686.png)